REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][S:5]([NH:6][c:7]1[c:8]([F:15])[cH:9][c:10]([F:14])[cH:11][c:12]1[F:13])(=[O:16])=[O:17])=[O:18].[Na+:20].[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[OH-:19]>>[O:2]=[C:3]([CH2:4][S:5]([NH:6][c:7]1[c:8]([F:15])[cH:9][c:10]([F:14])[cH:11][c:12]1[F:13])(=[O:16])=[O:17])[OH:18]
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Name
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COC(=O)CS(=O)(=O)Nc1c(F)cc(F)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CS(=O)(=O)Nc1c(F)cc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)CS(=O)(=O)Nc1c(F)cc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |